molecular formula C16H13ClN4OS2 B2979297 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034250-46-7

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride

Cat. No.: B2979297
CAS No.: 2034250-46-7
M. Wt: 376.88
InChI Key: FSNDILHHLGFSGP-UHFFFAOYSA-N
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Description

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[c][1,2,5]thiadiazole moiety, a thiazol-2-amine group, and a 2-methoxyphenyl group, making it a versatile molecule for further study and application.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Introduction of various substituents at different positions on the molecule.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its fluorescence properties make it a candidate for bioimaging and as a fluorescent probe in biological studies.

  • Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the development of organic photovoltaics and photocatalysts due to its electron-accepting properties.

Comparison with Similar Compounds

  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are known for their fluorescence and photocatalytic properties.

  • Benzo[c][1,2,5]thiadiazole derivatives: These are used in various applications, including as kinase inhibitors and in photovoltaic devices.

Uniqueness: 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2.ClH/c1-21-15-5-3-2-4-12(15)17-16-18-14(9-22-16)10-6-7-11-13(8-10)20-23-19-11;/h2-9H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNDILHHLGFSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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